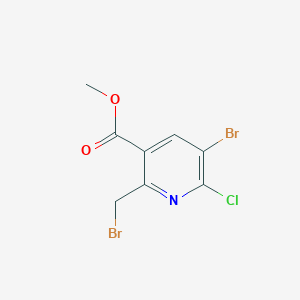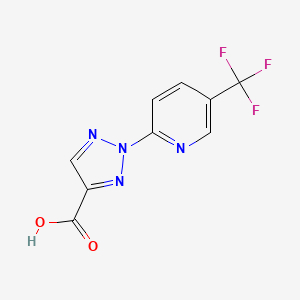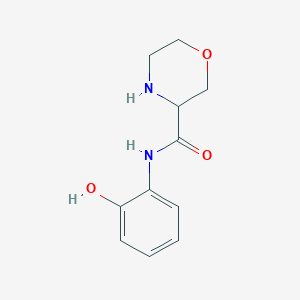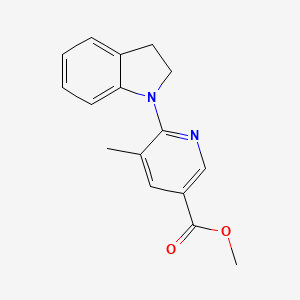
Methyl 5-bromo-2-(bromomethyl)-6-chloronicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-bromo-2-(bromomethyl)-6-chloronicotinate is a chemical compound with the molecular formula C8H6Br2ClNO2 It is a derivative of nicotinic acid and features bromine, chlorine, and methyl groups attached to the nicotinate structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-2-(bromomethyl)-6-chloronicotinate typically involves the bromination of methyl 6-chloronicotinate. The process begins with the chlorination of nicotinic acid to form methyl 6-chloronicotinate. This intermediate is then subjected to bromination using bromine in the presence of a suitable catalyst, such as iron or aluminum bromide, to introduce the bromine atoms at the 5 and 2 positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, reaction time, and the use of high-purity reagents to minimize impurities and by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-bromo-2-(bromomethyl)-6-chloronicotinate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate would produce the corresponding carboxylic acid derivative .
Wissenschaftliche Forschungsanwendungen
Methyl 5-bromo-2-(bromomethyl)-6-chloronicotinate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting nicotinic receptors or enzymes involved in metabolic pathways.
Material Science:
Wirkmechanismus
The mechanism of action of Methyl 5-bromo-2-(bromomethyl)-6-chloronicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms can participate in halogen bonding, which can influence the binding affinity and specificity of the compound towards its targets. Additionally, the nicotinate moiety can interact with nicotinic receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 5-bromo-2-(bromomethyl)benzoate: Similar structure but lacks the chlorine atom.
Methyl 2-bromo-5-chlorobenzoate: Similar structure but lacks the second bromine atom.
Methyl 5-bromo-2-methylbenzoate: Similar structure but lacks the bromomethyl group.
Uniqueness
Methyl 5-bromo-2-(bromomethyl)-6-chloronicotinate is unique due to the presence of both bromine and chlorine atoms on the nicotinate structure. This combination of halogens can enhance the compound’s reactivity and binding properties, making it a valuable intermediate in organic synthesis and drug development .
Eigenschaften
Molekularformel |
C8H6Br2ClNO2 |
|---|---|
Molekulargewicht |
343.40 g/mol |
IUPAC-Name |
methyl 5-bromo-2-(bromomethyl)-6-chloropyridine-3-carboxylate |
InChI |
InChI=1S/C8H6Br2ClNO2/c1-14-8(13)4-2-5(10)7(11)12-6(4)3-9/h2H,3H2,1H3 |
InChI-Schlüssel |
FMVMOXURAZQEMJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=C(N=C1CBr)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazole-2-carboxylic acid](/img/structure/B11792062.png)



![1-(4-Bromophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11792086.png)
![4-((6-Chlorooxazolo[5,4-b]pyridin-2-yl)methyl)aniline](/img/structure/B11792091.png)

![(4-Methoxy-2-phenylpyrazolo[1,5-a]pyrazin-3-yl)methanol](/img/structure/B11792107.png)



![2-(3,5-Difluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B11792128.png)
